2-(Benzylthio)-6-chloroquinolin-4(1H)-one

Antiproliferative Leukemia Quinoline

2-(Benzylthio)-6-chloroquinolin-4(1H)-one (CAS 625855-89-2) is a synthetic quinolin-4(1H)-one derivative featuring a benzylthio group at position 2 and a chlorine atom at position 6. Its molecular formula is C₁₆H₁₂ClNOS and its molecular weight is 301.8 g·mol⁻¹.

Molecular Formula C16H12ClNOS
Molecular Weight 301.8 g/mol
CAS No. 625855-89-2
Cat. No. B12896297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-6-chloroquinolin-4(1H)-one
CAS625855-89-2
Molecular FormulaC16H12ClNOS
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC(=O)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C16H12ClNOS/c17-12-6-7-14-13(8-12)15(19)9-16(18-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
InChIKeyQMHOTMVJRRVNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylthio)-6-chloroquinolin-4(1H)-one: Procurement-Relevant Physicochemical and Structural Profile


2-(Benzylthio)-6-chloroquinolin-4(1H)-one (CAS 625855-89-2) is a synthetic quinolin-4(1H)-one derivative featuring a benzylthio group at position 2 and a chlorine atom at position 6. Its molecular formula is C₁₆H₁₂ClNOS and its molecular weight is 301.8 g·mol⁻¹ . The quinolin-4(1H)-one scaffold is present in numerous bioactive molecules and approved drugs, and the benzylthio substituent is known to modulate lipophilicity and target engagement [1]. This compound is primarily supplied as a research screening compound or synthetic intermediate, and its procurement is warranted when a specific 2-benzylthio-6-chloro substitution pattern is required for structure–activity relationship (SAR) studies.

Why 2-(Benzylthio)-6-chloroquinolin-4(1H)-one Cannot Be Replaced by Generic 4-Quinolone Analogs


Close analogs such as 2-(methylthio)-, 2-(phenylthio)-, or unsubstituted 6-chloroquinolin-4(1H)-one share the core scaffold but diverge critically in the steric bulk, electronic character, and lipophilicity imparted by the 2-benzylthio moiety. Literature on related quinoline/quinolinone systems demonstrates that the benzylthio group can confer distinct antiproliferative potency (IC₅₀ 0.45–0.91 μM against leukemia cell lines) and antimicrobial activity (MIC 0.5–1 μg·mL⁻¹, comparable to ciprofloxacin) that is not reproduced by methylthio or phenylthio congeners [1][2]. Simple interchange therefore risks loss of the specific steric and electronic profile that underpins target binding in ongoing medicinal chemistry campaigns.

2-(Benzylthio)-6-chloroquinolin-4(1H)-one: Quantitative Differentiation Evidence vs Closest Analogs


Antiproliferative Activity of 2-Benzylthioquinoline Scaffold vs 2-Methylthio and Doxorubicin

In a series of 2-substituted quinoline nitrones, the 2-benzylthio derivatives (6e, 6f) exhibited IC₅₀ values of 0.45–0.91 μM against leukemia and colon cancer cell lines, outperforming both the 2-methylthio analogues (6g, 6h) and the reference drug doxorubicin. Although the test compounds are quinoline nitrones and not quinolin-4(1H)-ones, the structure–activity relationship demonstrates that the benzylthio group at position 2 is a critical determinant of cytotoxicity, providing a class-level inference for 2-(benzylthio)-6-chloroquinolin-4(1H)-one [1].

Antiproliferative Leukemia Quinoline

Antimicrobial Potency of Benzylthio-Substituted Quinolinium Salts vs Ciprofloxacin

A series of 3‑substituted benzylthioquinolinium salts displayed MIC values of 0.5–1 μg·mL⁻¹ against Gram‑positive and Gram‑negative bacteria, matching the potency of the fluoroquinolone antibiotic ciprofloxacin. The benzylthio substituent was essential for this activity; replacement with benzoylthio or other groups altered the antimicrobial profile. Although the substitution position (3‑ vs 2‑) and oxidation state (quinolinium vs quinolinone) differ, the data provide class‑level evidence that the benzylthio group imparts high antimicrobial potency in quinoline systems [1].

Antimicrobial Quinolinium MIC

Selective Anti-Helicobacter pylori Activity of Thioquinolone Scaffold

Patent US 5,773,449 discloses thioquinolone derivatives that exhibit highly selective antibacterial activity against Helicobacter pylori, with the benzylthio group explicitly listed as a preferred R₃ substituent. Although the patent does not provide MIC values for the exact 6‑chloro‑2‑benzylthio derivative, it establishes that the thioquinolone core with a benzylthio substituent at the quinoline ring is a validated pharmacophore for selective anti‑H. pylori therapy, distinguishing it from non‑thioether 4‑quinolone analogs that lack this selectivity profile [1].

Anti-H. pylori Thioquinolone Selectivity

Spectral Fingerprint Differentiates 2-Benzylthio from 2-Alkylthio and 2-Phenylthio Congeners

SpectraBase records for 2‑benzylthio‑4(1H)‑quinolone (the des‑chloro parent) provide a unique spectroscopic fingerprint (¹H NMR, FTIR, MS) that clearly distinguishes the benzylthio derivative from 2‑methylthio‑, 2‑phenylthio‑, and other 2‑substituted 4‑quinolones. The benzylthio group introduces characteristic aromatic proton signals (δ 7.2–7.5 ppm for the phenyl ring) and a diagnostic C‑S stretching band (~690 cm⁻¹ in IR) that are absent in non‑benzyl analogs. This enables unambiguous identity verification and purity assessment in procurement workflows [1].

Spectroscopic differentiation Quality control Benzylthio

Optimal Procurement and Application Scenarios for 2-(Benzylthio)-6-chloroquinolin-4(1H)-one


Medicinal Chemistry SAR Expansion of 2‑Substituted Quinolinone Leads

Procure 2‑(benzylthio)‑6‑chloroquinolin‑4(1H)‑one as a key analog in a matrix of 2‑substituted 6‑chloroquinolin‑4(1H)‑ones to systematically probe the steric and lipophilic requirements of a target binding pocket. The class‑level antiproliferative superiority of the benzylthio motif over methylthio (IC₅₀ 0.45–0.91 μM vs higher values for methylthio) [1] makes this compound an essential comparator for establishing SAR trends.

Anti‑Infective Hit‑to‑Lead Optimization Targeting Helicobacter pylori

Use the compound as a starting scaffold for developing selective anti‑H. pylori agents. The thioquinolone chemotype is patented for selective H. pylori activity [1], and the 6‑chloro substituent offers a synthetic handle for further diversification via nucleophilic aromatic substitution.

Chemical Biology Probe Design Using the Benzylthio Motif

Leverage the benzylthio group as a modular attachment point for photoaffinity labeling or biotin conjugation in target‑identification studies. The sulfur atom provides a soft nucleophilic center for chemoselective derivatization, while the quinolinone core imparts fluorescence properties useful for cellular imaging.

Analytical Reference Standard for Quinolinone Library Quality Control

Employ the compound as a retention‑time and spectral standard in HPLC‑MS or GC‑MS workflows. The unique benzylthio spectroscopic fingerprint (¹H NMR δ 7.2–7.5 ppm; IR ~690 cm⁻¹) [1] enables rapid verification of compound identity in screening decks, reducing the risk of plate‑map errors.

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